molecular formula C20H14ClNO4 B6524807 N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide CAS No. 929373-21-7

N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide

Cat. No.: B6524807
CAS No.: 929373-21-7
M. Wt: 367.8 g/mol
InChI Key: LXWJQQJKQRZXNG-UHFFFAOYSA-N
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Description

This compound is a derivative of coumarin, which is a fragrant organic compound in the benzopyrone chemical class . The structure suggests that it might have interesting chemical and biological properties, as many coumarin derivatives do .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name. It likely contains a chromen-4-yl group attached to a benzofuran via a propanamide linkage. Similar compounds have been found to form intramolecular hydrogen bonds, creating a stable ring structure .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, coumarin derivatives are known to undergo a variety of chemical reactions. They can react with different reagents to form new compounds with potential biological activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role. For instance, similar compounds have shown significant inhibitory activity against the growth of certain bacterial strains .

Future Directions

Given the wide range of biological activities exhibited by coumarin derivatives, this compound could be a subject of future research in medicinal chemistry. Further studies could explore its potential biological activities and possible applications .

Properties

IUPAC Name

N-[2-(6-chloro-2-oxochromen-4-yl)-1-benzofuran-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO4/c1-2-17(23)22-19-12-5-3-4-6-15(12)26-20(19)14-10-18(24)25-16-8-7-11(21)9-13(14)16/h3-10H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWJQQJKQRZXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(OC2=CC=CC=C21)C3=CC(=O)OC4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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